molecular formula C14H19NO B6194301 [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2742653-62-7

[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6194301
CAS No.: 2742653-62-7
M. Wt: 217.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its bicyclic structure and the presence of an azabicyclo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azabicyclo[3.1.1]heptane core, followed by functionalization to introduce the 2-methylphenyl group and the methanol moiety.

    Cyclization: The initial step often involves the cyclization of a linear precursor using a Lewis acid catalyst under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects depends on its interaction with molecular targets. The azabicyclo structure allows for specific binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The presence of the 2-methylphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-methylphenyl)-3-azabicyclo[2.2.1]heptan-1-yl]methanol: Similar bicyclic structure but with different ring sizes.

    [5-(2-methylphenyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol: Another bicyclic compound with a different ring configuration.

Uniqueness

[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is unique due to its specific ring structure and the presence of the azabicyclo group, which imparts distinct chemical and biological properties. Its rigidity and functional groups make it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of [5-(2-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2742653-62-7

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.